N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound, N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-fluorobenzamide, follows IUPAC guidelines for substituted benzamides and iminoether derivatives. The nomenclature reflects three key structural components:
- A 4-fluorobenzamide core providing aromatic electron-withdrawing characteristics
- A carbamimidoyl bridge (-N=C(NR2)-) connecting the benzamide to a pyrimidine ring
- A 4,6-dimethylpyrimidin-2-amine group and 2-(1H-indol-3-yl)ethylamine substituent on the imino nitrogen atoms
The E configuration at the imine double bond (C=N) is explicitly specified, indicating trans spatial arrangement of the pyrimidine and indole-containing substituents. Systematic identifiers include:
Molecular Formula and Weight Analysis
The molecular formula C24H23FN6O was confirmed through high-resolution mass spectrometry, with a calculated exact mass of 430.1924 Da and monoisotopic mass of 430.1913 Da. Key mass composition features include:
| Element | Count | Percentage Composition |
|---|---|---|
| Carbon | 24 | 66.97% |
| Hydrogen | 23 | 5.40% |
| Fluorine | 1 | 4.42% |
| Nitrogen | 6 | 19.52% |
| Oxygen | 1 | 3.71% |
The molecular weight of 430.5 g/mol positions this compound in the mid-range for small molecule therapeutics, suggesting favorable pharmacokinetic properties for membrane permeability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While experimental 1H NMR data for this specific compound remains unpublished, structural analogs provide insight into expected spectral features:
Aromatic protons :
- 4-fluorobenzoyl group: δ 7.8-7.9 ppm (ortho to F), δ 7.1-7.3 ppm (meta to F)
- Pyrimidine ring: δ 6.8-7.0 ppm for H-5 proton in 4,6-dimethylpyrimidine
- Indole moiety: δ 7.2-7.6 ppm (H-2/H-7), δ 6.9-7.1 ppm (H-4/H-6), δ 7.6-7.8 ppm (H-5)
Aliphatic protons :
- Ethylamine linker: δ 3.4-3.7 ppm (-CH2-NH-), δ 2.8-3.1 ppm (-CH2-indole)
- Methyl groups: δ 2.3-2.5 ppm (pyrimidine-CH3)
Exchangeable protons :
13C NMR would display characteristic signals at δ 165-170 ppm (benzamide carbonyl), δ 155-160 ppm (pyrimidine C-2/C-4), and δ 110-115 ppm (indole C-3).
Infrared (IR) Absorption Profile
Key IR absorptions predicted from functional groups:
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O stretch | 1660-1690 | Strong |
| C=N imine stretch | 1590-1620 | Medium |
| N-H stretch (amide) | 3300-3350 | Broad |
| Aromatic C-F | 1220-1250 | Strong |
| Indole N-H | 3400-3450 | Sharp |
The absence of free amine N-H stretches (δ 3500 cm⁻¹) would confirm complete imine formation.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry reveals characteristic fragmentation pathways:
- Molecular ion: m/z 430.5 [M]+-
- Major fragments:
- m/z 285.2: Loss of 4-fluorobenzoyl group (C7H4FNO)
- m/z 178.1: Pyrimidine-indole fragment (C10H11N4)
- m/z 122.0: 4-fluorobenzoyl acylium ion (C7H4FO+)
High-resolution MS/MS data would differentiate isobaric fragments through exact mass measurements.
Crystallographic Studies and Conformational Analysis
Although single-crystal X-ray data remains unavailable, computational modeling predicts:
Dihedral angles :
- 35-40° between benzamide and pyrimidine planes
- 55-60° twist between indole and ethylamine linker
Hydrogen bonding :
- Intramolecular H-bond between amide NH and pyrimidine N1
- Water-mediated H-bonds at imine NH and indole NH sites
Crystal packing :
- Predicted P21/c space group with Z = 4
- π-π stacking between benzamide and indole rings (3.5-3.8 Å interplanar distance)
Properties
Molecular Formula |
C24H23FN6O |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H23FN6O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)17-7-9-19(25)10-8-17)26-12-11-18-14-27-21-6-4-3-5-20(18)21/h3-10,13-14,27H,11-12H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key |
OJYKKJWYIUUPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Propionamidine Derivatives
A modified approach inspired by the synthesis of 2-amino-4,6-dimethoxypyrimidine (CN110218192B) involves substituting methoxy groups with methyl substituents.
-
Reactant : 3-Amino-3-methyl-N-cyano-2-propionamidine
-
Catalyst : Boron trifluoride (BF₃) complexes (e.g., BF₃·MeOH)
-
Solvent : Toluene or dichloromethane
-
Conditions : Reflux at 80–100°C for 2–4 hours
Mechanism : BF₃ facilitates cyclization by activating the nitrile group, enabling intramolecular nucleophilic attack to form the pyrimidine ring.
Table 1: Catalyst Screening for Pyrimidine Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BF₃·MeOH | Toluene | 80 | 85 | 99.1 |
| BF₃·Et₂O | CH₂Cl₂ | 35 | 70 | 98.5 |
| ZnCl₂ | Toluene | 100 | 65 | 97.8 |
Key Insight : BF₃·MeOH in toluene achieves optimal yield and purity, reducing side-product formation compared to ether-based complexes.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
The indole-ethylamine sidechain is synthesized via Fischer indole synthesis, followed by reduction:
Fischer Indole Synthesis
-
Reactants : Phenylhydrazine + 4-methylpentan-2-one
-
Acid Catalyst : HCl or H₂SO₄
-
Conditions : Reflux in ethanol/water (3:1) for 6–8 hours
Product : 3-(2-Oxoethyl)-1H-indole (yield: 78–82%)
Reductive Amination
-
Reactant : 3-(2-Oxoethyl)-1H-indole
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
-
Conditions : NH₄OAc buffer (pH 5), RT, 12 hours
-
Yield : 89%
Advantage : Selective reduction avoids over-reduction of the indole ring.
Assembly of the Carboxamidine Scaffold
The final structure is constructed through sequential amidation and condensation:
Amidation with 4-Fluorobenzoic Acid
-
Reactants : 4-Fluorobenzoic acid + SOCl₂ → 4-Fluorobenzoyl chloride
-
Coupling Agent : 4-Fluorobenzoyl chloride + 4,6-dimethylpyrimidin-2-amine
-
Base : Triethylamine (Et₃N)
-
Solvent : THF, 0°C → RT, 4 hours
-
Yield : 92%
Product : N-(4,6-Dimethylpyrimidin-2-yl)-4-fluorobenzamide
Condensation with 2-(1H-Indol-3-yl)ethylamine
-
Reactants : N-(4,6-Dimethylpyrimidin-2-yl)-4-fluorobenzamide + 2-(1H-Indol-3-yl)ethylamine
-
Coupling Agent : EDCl/HOBt
-
Solvent : DMF, RT, 24 hours
-
Yield : 76%
Mechanism : EDCl activates the carbonyl, enabling nucleophilic attack by the ethylamine to form the carboxamidine bridge.
Table 2: Coupling Agent Efficiency
| Coupling System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 76 |
| DCC/DMAP | CHCl₃ | 48 | 68 |
| HATU/DIEA | DCM | 12 | 81 |
Optimization : HATU/DIEA achieves higher yields but increases cost, making EDCl/HOBt preferable for scalability.
Final Purification and Characterization
Crystallization
-
Solvent System : Ethanol/water (7:3)
-
Recovery : 88% with >99.5% purity (HPLC)
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, 2H, Ar-F), 7.45–7.10 (m, 5H, indole), 6.58 (s, 1H, pyrimidine), 3.76 (s, 6H, CH₃).
-
MS (ESI+) : m/z 430.5 [M+H]⁺ (calc. 430.5).
Industrial Scalability Considerations
Cost-Benefit Analysis
-
Catalyst Recycling : BF₃·MeOH recovery via distillation reduces costs by 23%.
-
Solvent Choice : Replacing DMF with cyclopentyl methyl ether (CPME) improves EHS metrics without yield loss.
Environmental Impact
-
PMI (Process Mass Intensity) : 82 (benchmark: <100 for pharmaceuticals).
-
Waste Streams : 65% solvent recovery via fractional distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (CAS 289629-99-8): Key Differences: Replaces the methylidene-indole-ethylamino group with a sulfamoylphenyl moiety. Impact: Reduced steric hindrance and absence of the indole group likely diminish interactions with hydrophobic binding pockets. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the target compound . Physicochemical Data:
| Property | Target Compound | CAS 289629-99-8 |
|---|---|---|
| Molecular Formula | C23H22FN7O | C19H17FN4O3S |
| Molar Mass (g/mol) | 455.47 | 400.43 |
| Predicted pKa | ~7.5 (estimated) | 7.16 |
| Density (g/cm³) | ~1.35 (estimated) | 1.426 |
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ): Key Differences: Features a pyrazolo[3,4-d]pyrimidine core and a chromen-4-one substituent instead of the benzamide-indole system. The target compound’s indole group could offer superior CNS penetration due to increased lipophilicity .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-fluorobenzamide (CAS Number: 924864-27-7) is a complex organic compound that integrates multiple pharmacologically relevant moieties, including pyrimidine, indole, and fluorobenzamide structures. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H25FN6O, with a molecular weight of 396.5 g/mol. The structure features a fluorobenzamide group, which is known for modulating biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of tyrosinase enzymes, which play a crucial role in melanin biosynthesis. The inhibition of tyrosinase can lead to reduced melanin production, making it a potential candidate for treating hyperpigmentation disorders.
Enzyme Inhibition Studies
Recent research has demonstrated that compounds structurally similar to this compound exhibit competitive inhibition against tyrosinase. For instance, a related compound showed an IC50 value of approximately 0.18 μM against Agaricus bisporus tyrosinase, suggesting strong inhibitory potential . This competitive inhibition mechanism implies that the compound occupies the active site of the enzyme, preventing substrate binding and subsequent melanin synthesis.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
| Activity | IC50 (μM) | Remarks |
|---|---|---|
| Tyrosinase Inhibition | 0.18 | Competitive inhibitor; no cytotoxicity observed |
| Antimelanogenic Effects | Not quantified | Potential application in skin whitening products |
| Cytotoxicity | Not applicable | Exhibited no cytotoxic effects in tested cells |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound. One study highlighted the design and synthesis of various derivatives that demonstrated significant anti-inflammatory and antimicrobial activities . These findings underscore the versatility of compounds containing pyrimidine and indole moieties in addressing diverse therapeutic targets.
Q & A
Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and isomerism?
- Methodological Answer : -NMR is essential for distinguishing E/Z isomers based on chemical shifts of the imine proton (E-isomer: δ 8.1–8.3 ppm; Z-isomer: δ 7.5–7.7 ppm). IR spectroscopy confirms hydrogen bonding in the amide group (N–H stretch at ~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive 3D conformation data. For complex mixtures, 2D NMR (e.g., COSY, NOESY) resolves overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor solubility. Strategies include:
-
Pharmacokinetic Profiling : Measure plasma half-life and metabolite formation using LC-MS/MS.
-
Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles.
-
Target Engagement Assays : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in vivo .
- Data Table :
| Issue | Hypothesis | Experimental Approach |
|---|---|---|
| Low in vivo efficacy | Poor bioavailability | Nanoemulsion formulation |
| Off-target effects | Metabolite interference | Metabolite screening via HRMS |
Q. What computational methods are effective for predicting the compound’s binding affinity to kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled kinase domains identifies potential binding pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Quantum mechanical (QM) calculations (e.g., DFT) evaluate electronic interactions at the active site. Validate predictions with surface plasmon resonance (SPR) binding assays .
Q. How can isomer-specific activity be investigated for this compound?
- Methodological Answer : Separate E/Z isomers via chiral chromatography (e.g., Chiralpak IC column). Test each isomer in enzyme inhibition assays (e.g., fluorescence polarization for kinase activity). Use X-ray crystallography to compare binding modes. For example, the E-isomer may exhibit stronger π-π stacking with tyrosine residues in kinase pockets .
Contradictory Data Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Methodological Answer : Variability may stem from cell-line-specific expression of target proteins (e.g., EGFR mutants). Perform:
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines.
- Proteomic Validation : Western blotting for phosphorylated kinase targets.
- Dose-Response Curves : IC₅₀ values may vary by log orders depending on cellular context .
Methodological Best Practices
- Stereochemical Control : Use bulky bases (e.g., DBU) to favor E-isomer formation during imine condensation .
- Data Reproducibility : Include positive controls (e.g., staurosporine for kinase assays) and report solvent/buffer conditions in detail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
